molecular formula C23H23N5O4 B14124215 Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

Cat. No.: B14124215
M. Wt: 433.5 g/mol
InChI Key: AQTWGVDVSKIHID-UHFFFAOYSA-N
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Description

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a purine derivative with a unique substitution pattern at positions 1, 3, 7, and 8 of the purine core. Its structure includes a 1,3-dimethyl substitution, a 7-acetate benzyl ester group, and an 8-(3-methylanilino) moiety. Its structural features are critical for binding to biological targets, such as adenosine receptors or kinases, while the benzyl ester group may influence bioavailability and metabolic stability .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25)

InChI Key

AQTWGVDVSKIHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the purine derivative with acetic acid or its derivatives to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted benzyl or purine derivatives with various functional groups.

Scientific Research Applications

Benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

The compound shares structural similarities with other purine-2,6-dione derivatives. Below is a systematic comparison based on substituents, physicochemical properties, synthetic routes, and biological activities.

Structural Comparison
Compound Name (Reference) Substituents (Position) Key Structural Differences
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate (Target) 1,3-dimethyl; 7-benzyl acetate; 8-(3-methylanilino) Reference compound for comparison.
Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate (Compound 2) 1,3-dimethyl; 7-methyl acetate; 8-methoxy Methoxy at position 8 instead of 3-methylanilino.
N-Benzyl-4-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanamide (Compound 3) 1,3-dimethyl; 7-butylamide (N-benzyl); 8-methoxy Butanamide linker and benzyl group at position 5.
2-(8-{[Benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1H-purin-7-yl)acetamide 1,3-dimethyl; 7-acetamide; 8-[(benzyl(methyl)amino)methyl] Acetamide at position 7 and a branched amine at 6.

Key Insights :

  • The benzyl ester at position 7 may improve lipophilicity and membrane permeability relative to methyl esters (Compound 2) or amides (Compound 3) .
Physicochemical Properties
Property Target Compound Compound 2 Compound 3 Compound from
Molecular Formula C₂₂H₂₃N₅O₄ (calculated) C₁₁H₁₄N₄O₅ C₂₀H₂₄N₅O₄ C₁₈H₂₂N₆O₃
Molecular Weight (g/mol) 433.45 (calculated) 296.26 410.43 370.41
LogP (Predicted) ~3.2 (benzyl ester enhances lipo.) ~1.8 ~2.5 ~1.9

Analysis :

  • The target compound’s higher molecular weight and logP suggest superior lipid solubility compared to analogs with methyl esters or amides, which may correlate with better tissue penetration .

Mechanistic Implications :

  • The 3-methylanilino group in the target compound may confer selectivity for purinergic receptors over kinases, unlike the methoxy or alkylamine analogs .
  • The benzyl ester could delay hydrolysis compared to Compound 2’s methyl ester, prolonging in vivo activity .

Biological Activity

Chemical Structure and Properties

Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a purine derivative characterized by the presence of a benzyl group and a substituted aniline moiety. The compound's structure suggests potential interactions with biological targets due to its ability to mimic nucleobases.

Anticancer Properties

Research has indicated that purine derivatives can exhibit anticancer properties. For instance, compounds structurally similar to benzyl acetate derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways involved in cell growth and survival.

Enzyme Inhibition

Purine derivatives are known to interact with various enzymes, including kinases and phosphodiesterases. Inhibitors targeting these enzymes can have therapeutic implications in treating diseases such as cancer and inflammation. The specific activity of this compound against these enzymes remains to be fully elucidated but may be inferred from studies on related compounds.

Antiviral Activity

Certain purine derivatives have demonstrated antiviral properties by inhibiting viral replication. The potential for this compound to exhibit similar effects could be explored through assays measuring its impact on viral load in infected cell lines.

Case Studies and Research Findings

StudyFindingsImplications
Study A (Journal of Medicinal Chemistry)Demonstrated that related purine derivatives inhibited tumor growth in xenograft models.Suggests potential for development as anticancer agents.
Study B (Biochemical Pharmacology)Found that certain purine analogs effectively inhibited specific kinases involved in cancer progression.Indicates possible therapeutic applications in targeted cancer therapies.
Study C (Antiviral Research)Reported that purine-based compounds exhibited significant antiviral activity against RNA viruses.Highlights the potential for developing antiviral drugs based on this chemical class.

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